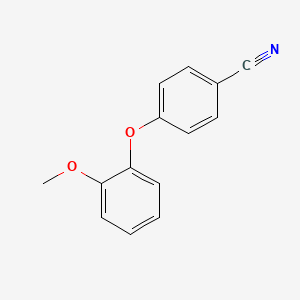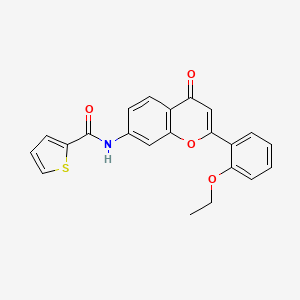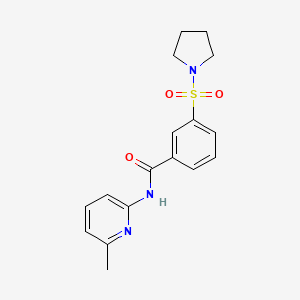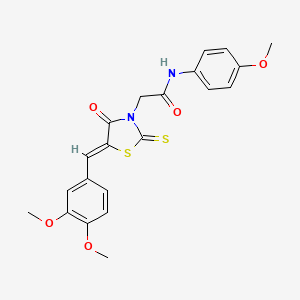
(Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H20N2O5S2 and its molecular weight is 444.52. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
A series of rhodanine-3-acetic acid-based amides and esters, structurally similar to the specified compound, demonstrated potential antimicrobial properties. These derivatives showed significant activity against mycobacteria, including Mycobacterium tuberculosis, and exhibited notable antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with identified structure-activity relationships highlighting the chemical modifications enhancing microbial inhibition (Krátký, Vinšová, & Stolaříková, 2017).
Crystal Structures and Molecular Docking
Studies on the crystal structures of related (oxothiazolidin-2-ylidene)acetamides provided insights into the molecular configurations and potential interactions with biological targets. These structural analyses are critical for understanding the compound's interaction mechanisms at the atomic level, potentially guiding the design of derivatives with optimized biological activity (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Anticancer Activity
Derivatives incorporating the thiazolidinone scaffold, akin to the compound , have been evaluated for anticancer activity. These studies revealed that certain 4-thiazolidinones containing benzothiazole moieties exhibit promising antitumor effects across various cancer cell lines, including leukemia, melanoma, and lung cancer. This highlights the potential of such compounds for development into novel anticancer agents (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).
Supramolecular Structures
The supramolecular structuring of thioxothiazolidinones, which may include similar compounds, suggests avenues for the development of materials or molecular assemblies with defined properties. Understanding these structures aids in the rational design of new molecules with desired biological or physical characteristics (Delgado, Quiroga, Cobo, Low, & Glidewell, 2005).
Cytotoxic Activity
Research into N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl) derivatives, closely related to the specified compound, revealed mild-to-moderate cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines. These findings indicate the potential utility of such compounds in cancer therapy (Nguyen et al., 2019).
properties
IUPAC Name |
2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c1-26-15-7-5-14(6-8-15)22-19(24)12-23-20(25)18(30-21(23)29)11-13-4-9-16(27-2)17(10-13)28-3/h4-11H,12H2,1-3H3,(H,22,24)/b18-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJNGRSGXAOJNQ-WQRHYEAKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




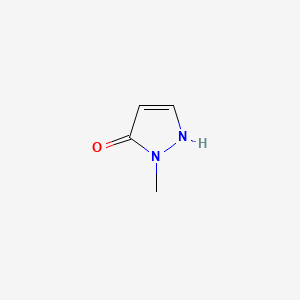

![3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1H-pyrazole](/img/structure/B2399440.png)
![1-({2-[4-(4-Methoxyphenyl)piperazin-1-yl]pyridin-3-yl}sulfonyl)piperidine-4-carboxamide](/img/structure/B2399441.png)
